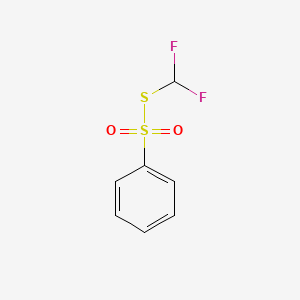

S-(Difluoromethyl) benzenesulfonothioate

Description

Properties

IUPAC Name |

difluoromethylsulfanylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S2/c8-7(9)12-13(10,11)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYLAQOEYDMMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

S-(Difluoromethyl) benzenesulfonothioate can be synthesized through a two-step process starting from sodium benzene sulfinate, benzyl mercaptan, and chlorodifluoromethane (HCF2Cl). The key step involves controlling the amount of chlorine and reaction temperatures to generate the intermediate HCF2SCl. The final product is obtained by reacting this intermediate with sodium benzene sulfinate under mild conditions .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of readily available and inexpensive starting materials, making it cost-effective. Differential scanning calorimetry (DSC) is used to ensure the stability of the final product .

Chemical Reactions Analysis

Radical Difluoromethylthiolation of Aryl/Alkyl Boronic Acids

PhSO₂SCF₂H reacts with (hetero)aryl and alkyl boronic acids under silver-catalyzed oxidative conditions to form SCF₂H-containing products. Key parameters include:

This protocol tolerates electron-rich and electron-deficient aryl groups, with yields ranging from 60–85% . Mechanistic studies confirm a radical pathway involving Ag-mediated oxidation to generate aryl radicals, which combine with SCF₂H radicals from PhSO₂SCF₂H .

Decarboxylative Difluoromethylthiolation of Aliphatic Acids

Aliphatic carboxylic acids undergo decarboxylative coupling with PhSO₂SCF₂H under persulfate activation:

| Substrate | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanecarboxylic acid | K₂S₂O₈, AgNO₃, 100°C, 24h | 78 | |

| 2-Ethylhexanoic acid | (NH₄)₂S₂O₈, CH₃CN/H₂O, 80°C | 45 |

The reaction proceeds via radical decarboxylation, forming alkyl radicals that couple with SCF₂H species . Sterically hindered substrates show reduced efficiency.

Vicinal Difunctionalization of Alkenes

PhSO₂SCF₂H participates in three-component reactions with alkenes and malonates under mild conditions:

| Alkene | Additive | Product Yield (%) | Reference |

|---|---|---|---|

| Styrene | Diethyl 2,2-diallylmalonate | 72 | |

| 1-Hexene | Ethyl acetoacetate | 68 |

This method achieves simultaneous introduction of SCF₂H and sulfone groups across double bonds, with >70% regioselectivity for terminal alkenes .

Photoinduced Difluoromethylthiolation of Heteroarenes

Visible light irradiation enables metal-free SCF₂H functionalization of electron-rich heterocycles:

| Substrate | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| N-Methylindole | Blue LEDs, CH₃CN, 48h | 90 | |

| 2-Phenylpyrrole | 450 nm LED, DCM, 24h | 82 |

The reaction exhibits high regioselectivity for C-2 in indoles and C-1 in pyrroles, attributed to radical stability at electron-rich positions .

Mechanistic Insights

-

Radical Initiation : Homolytic cleavage of the S–S bond in PhSO₂SCF₂H generates SCF₂H and PhSO₂- radicals under thermal or photolytic conditions .

-

Trapping Experiments : Use of 1,4-dinitrobenzene (radical inhibitor) suppresses product formation, while vinylcyclopropane rearrangements confirm radical intermediates .

-

DSC Analysis : PhSO₂SCF₂H exhibits thermal stability up to 150°C, making it suitable for high-temperature reactions .

Synthetic Utility and Limitations

-

Scalability : Synthesized on 500 g scale from sodium benzenesulfinate and HCF₂Cl .

-

Limitations : Poor reactivity with strongly electron-deficient arenes (e.g., nitro-substituted aromatics) .

PhSO₂SCF₂H provides a robust platform for installing the pharmaceutically relevant SCF₂H group, with applications spanning medicinal chemistry and materials science . Its combination of stability, scalability, and broad substrate scope positions it as a superior reagent to earlier difluoromethylthiolation agents like TsCF₂H .

Scientific Research Applications

Chemical Properties and Mechanism of Action

S-(Difluoromethyl)benzenesulfonothioate acts primarily as a radical difluoromethylthiolating agent. It was first reported by Shen et al. in 2016, demonstrating significant reactivity with various organic substrates. The compound functions by generating difluoromethyl radicals that can participate in radical reactions with aryl and alkyl compounds, thereby facilitating the introduction of difluoromethylthio groups into organic molecules .

Applications in Organic Synthesis

2.1 Difluoromethylthiolation Reactions

The most prominent application of S-(difluoromethyl)benzenesulfonothioate is in the difluoromethylthiolation of aromatic compounds. This process has been shown to be effective under mild conditions, allowing for the introduction of the difluoromethylthio group into complex molecules, including pharmaceuticals and agrochemicals .

- Reaction Conditions : The reactions typically require temperatures ranging from 50 to 120 °C, often involving metal catalysts such as silver or palladium .

- Substrate Scope : The reagent has been successfully applied to a variety of substrates, including phenols, anilines, and heterocycles, showcasing broad functional group tolerance and high regioselectivity .

Table 1: Summary of Difluoromethylthiolation Reactions

| Substrate Type | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|

| Aryl Boronic Acids | Mild conditions | Up to 98% | High selectivity |

| Aliphatic Acids | Silver/persulfate system | Good yields | Versatile substrate scope |

| Phenolic Compounds | Elevated temperatures | High yields | Effective for complex molecules |

Biological Applications

3.1 Medicinal Chemistry

The incorporation of the difluoromethylthio group into drug candidates has been linked to enhanced biological activity. Compounds containing this moiety have shown promise as inhibitors for various enzymes relevant to diseases such as Alzheimer's disease and cancer .

- Enzyme Inhibition : Research indicates that sulfonamide derivatives with difluoromethylthio groups exhibit potent inhibitory effects against acetylcholinesterase and α-glucosidase, making them potential leads for treating neurodegenerative diseases and diabetes .

- Pharmacological Studies : In silico studies have demonstrated that these compounds can effectively bind to target enzymes, suggesting their utility in drug design .

Case Studies

4.1 Synthesis of New Therapeutics

Recent studies have focused on synthesizing new sulfonamide derivatives using S-(difluoromethyl)benzenesulfonothioate as a key reagent. For instance, researchers synthesized a series of N-substituted phenylacetamides that were screened for their inhibitory potential against α-glucosidase and acetylcholinesterase .

- Results : The synthesized compounds exhibited significant enzyme inhibition in vitro, indicating their potential as therapeutic agents.

4.2 Radical Pathway Mechanism Exploration

Further investigations into the mechanism of action revealed that the difluoromethylation process likely proceeds through a radical pathway. Control experiments indicated that the presence of radical inhibitors significantly reduced product yields, confirming the involvement of radical species in the reaction mechanism .

Mechanism of Action

The mechanism of action of S-(Difluoromethyl) benzenesulfonothioate involves its role as a radical acceptor. It combines with alkyl or aryl radicals generated from oxidation events, leading to the formation of difluoromethylthioethers. The compound’s electron-withdrawing nature and weak hydrogen bond donor properties contribute to its effectiveness in these reactions .

Comparison with Similar Compounds

S-(Diethylphosphonodifluoromethyl)Benzenesulfonothioate (Reagent II)

Key Differences:

- Synthetic Utility: Unlike S-(difluoromethyl) benzenesulfonothioate, Reagent II introduces the SCF₂PO(OEt)₂ group, enabling access to phosphonodifluoromethylthiolated compounds. This expands the chemical space for fluorine-containing molecules, particularly in asymmetric disulfide synthesis (up to 91% yield) .

- Reaction Mechanism : Reagent II operates via a radical pathway, confirmed by inhibition experiments with TEMPO and BHT. This contrasts with traditional transition metal-dependent methods, reducing metal contamination risks .

- Substrate Scope : Reagent II exhibits broad functional group tolerance (e.g., alcohols, halides, nitriles) and efficiently functionalizes electron-rich aromatic aldehydes (e.g., 79% yield for 1b) but requires modified conditions for electron-deficient substrates .

Data Table 1: Reaction Performance of Reagent II vs. Conventional Methods

F₂PMP (Difluoromethyl Phosphate Mimetics)

Key Differences:

- Biological Activity: F₂PMP mimics phosphotyrosine (pTyr) and binds SH2 domains effectively (55% binding efficiency).

- Charge State: F₂PMP retains a negative charge at physiological pH, hindering cellular uptake. In contrast, this compound derivatives are less polar, enhancing bioavailability .

O-Malonyl Tyrosine

Key Differences:

- Charge and Permeability: O-Malonyl tyrosine is highly charged, limiting its utility in intact cells. Sulfonothioate-based reagents avoid this issue, enabling intracellular applications .

- Synthetic Flexibility: Unlike O-malonyl tyrosine, this compound derivatives permit modular functionalization (e.g., late-stage modification of cholesterol derivatives) .

Other Fluorinated Sulfur Reagents

Examples :

- S-(4-Methoxyphenyl) Benzenesulfonothioate (160c): Used in electro-reductive cross-coupling to synthesize aryl sulfides (85% yield). However, it lacks the difluoromethyl group, limiting its utility in fluorinated compound synthesis .

- Methyl Bromodifluoroacetate: A fluorinated building block but requires metal catalysts for C–F bond formation, unlike the radical-based reactivity of this compound .

Stability and Reactivity Profile

- Acid Stability: this compound derivatives remain stable under acidic conditions but decompose in the presence of bases (e.g., LiBr in dichloromethane) .

- Radical Sensitivity : The reagent’s reactivity is quenched by radical scavengers (e.g., TEMPO), underscoring its reliance on radical intermediates .

Biological Activity

S-(Difluoromethyl)benzenesulfonothioate, also known as PhSO₂SCF₂H, is a compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Overview of S-(Difluoromethyl)benzenesulfonothioate

S-(Difluoromethyl)benzenesulfonothioate was first synthesized by Shen et al. in 2016 as a difluoromethylthiolating reagent. It has been shown to facilitate radical difluoromethylthiolation reactions under mild conditions, making it a valuable tool in the synthesis of biologically relevant compounds . The compound's structure features a sulfonothioate group that enhances its reactivity and selectivity in various chemical transformations.

The biological activity of S-(difluoromethyl)benzenesulfonothioate is primarily attributed to its ability to act as a radical acceptor. It engages in reactions with alkyl or aryl radicals generated through oxidation processes, leading to the formation of difluoromethylthio derivatives . This mechanism has been utilized in various studies to improve the metabolic stability and bioavailability of drug candidates.

Antimicrobial Activity

Recent studies have indicated that compounds derived from S-(difluoromethyl)benzenesulfonothioate exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising inhibition rates. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance antimicrobial efficacy .

Enzyme Inhibition

S-(Difluoromethyl)benzenesulfonothioate has also been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, compounds containing this moiety have demonstrated potent inhibition against α-glucosidase and urease, with IC₅₀ values significantly lower than standard inhibitors like acarbose . The presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6 | α-Glucosidase | 2.50 ± 0.30 | |

| Compound 6 | Urease | 14.30 ± 3.90 | |

| Acarbose | α-Glucosidase | 5.30 ± 0.30 | |

| Thiourea | Urease | 31.40 ± 2.50 |

Radiolabeling Applications

In addition to its synthetic utility, S-(difluoromethyl)benzenesulfonothioate has been employed in radiolabeling studies for positron emission tomography (PET). Its ability to incorporate fluorine isotopes into biologically active molecules has opened new avenues for imaging and tracking biological processes in vivo .

Case Studies

- Radical Difluoromethylthiolation : A study demonstrated the use of S-(difluoromethyl)benzenesulfonothioate in the radical difluoromethylthiolation of various aromatic compounds. The reaction conditions were optimized to achieve high yields while maintaining regioselectivity .

- Inhibition Studies : Another research effort focused on synthesizing thiazole hybrid analogues incorporating the difluoromethylthio group, which exhibited dual inhibitory activity against α-glucosidase and urease enzymes. These findings suggest potential therapeutic applications in managing diabetes and other metabolic disorders .

Q & A

Q. What are the established synthetic routes for preparing S-(difluoromethyl) benzenesulfonothioate, and what are their scalability limitations?

The reagent is synthesized via a two-step process: (i) reaction of sodium benzenesulfinate (PhSO₂Na) with chlorofluoromethane (CH₂FCl) or iododifluoromethane (CH₂FI) to form PhSO₂SCH₂F , and (ii) further functionalization for specific applications. Scaling to ~1 g is feasible with yields up to 89% under optimized acidic conditions (e.g., acetic acid, 16 hours) . Challenges include sensitivity to strong bases and decomposition in dichloromethane with alkaline additives .

Q. What is the proposed reaction mechanism for radical-mediated difluoromethylthiolation using this reagent?

The reaction proceeds via a radical pathway initiated by sodium azide (NaN₃) and phenyliodine bis(trifluoroacetate) (PIFA). PIFA generates azidyl radicals, which abstract a hydrogen atom from the reagent to form a difluoromethylthio radical (·SCF₂H). This radical reacts with aldehydes or alkenes to form C–SCF₂H bonds. Mechanistic evidence includes complete inhibition by TEMPO or BHT and detection of TEMPO–SCF₂H adducts .

Q. Which functional groups are compatible with this compound in aldehyde difluoromethylthiolation?

The reagent tolerates alcohols (–OH), halogens (Cl, Br), nitriles (–CN), and protected amines (e.g., Bn groups). For example, vanillin (1u) and cholesterol derivatives (1z) were functionalized with 68% and moderate yields, respectively . However, electron-deficient aldehydes (e.g., nitro-substituted) require modified conditions .

Advanced Research Questions

Q. How do contradictory mechanistic observations (e.g., non-radical pathways) challenge the current understanding of this reagent's reactivity?

While radical inhibition experiments strongly support a radical mechanism , alternative pathways may exist for specific substrates. For instance, LiBr-mediated reactions with thiols or disulfides proceed via nucleophilic substitution without radical intermediates, yielding asymmetric disulfides (up to 91%) . Researchers must validate mechanisms using kinetic isotope effects or computational modeling for ambiguous cases.

Q. What strategies optimize yields for electron-deficient aromatic aldehydes in difluoromethylthiolation?

Electron-poor aldehydes (e.g., 1h, 1l) require adjusted conditions: (i) substitution of CHCl₃ with polar aprotic solvents (e.g., DMF), (ii) increased equivalents of NaN₃ (2.5–3.0 equiv), and (iii) extended reaction times (24–48 hours) to achieve moderate yields (40–55%) .

Q. How can this reagent enable the synthesis of asymmetric disulfides, and what are the limitations?

Under LiBr catalysis, this compound reacts with thiols or disulfides to form unsymmetric S–SCF₂H derivatives. While electron-rich aryl thiols (e.g., 5b, 5c) yield 52–72%, aliphatic thiols (e.g., 5k, 5l) require higher temperatures (60°C) and show reduced efficiency (22–40%) .

Q. What methodologies improve the low-yielding bifunctionalization of unactivated alkenes?

Bifunctionalization of alkenes (e.g., 4-phenyl-1-butene) via sulfonothiolation-sulfonylation achieves 21% yield as a single regioisomer. Enhancing atom economy requires photo- or electrochemical activation. For example, eosin Y photocatalysis in tert-butanol under blue light increases efficiency (88% for model substrates) .

Q. How does this reagent compare to other electrophilic difluoromethylthiolating agents (e.g., AgSCF₂CO₂Et)?

Unlike metal-dependent reagents, this compound operates under transition-metal-free conditions, avoiding contamination in pharmaceutical synthesis. It also outperforms AgSCF₂CO₂Et in functionalizing sterically hindered substrates (e.g., 2-thiophenecarboxaldehyde) .

Q. What catalytic systems enable enantioselective difluoromethylthiolation?

While enantioselective methods are underexplored, chiral Lewis acids (e.g., BINOL-derived catalysts) or asymmetric photocatalysis (e.g., organocatalysts with hydrogen-atom transfer (HAT) activity) show promise. Preliminary studies with thioesters suggest moderate enantiomeric excess (ee) .

Q. Can this reagent be adapted for radiochemical synthesis (e.g., [¹⁸F] labeling)?

Yes. Using [¹⁸F]fluoride and aryl boronic acids, radiosynthesis of [¹⁸F]aryl-SCF₂H derivatives achieves high molar activity for PET imaging. Key steps include nucleophilic fluorination and oxidative C–H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.